molecular formula C17H12F5N3O3 B10947085 Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10947085
M. Wt: 401.29 g/mol
InChI Key: RSJVQGVBCYJOSP-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method starts with the condensation of commercially available 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate. This reaction proceeds smoothly to provide the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted reactions to enhance reaction rates and yields . The use of tandem catalysts, such as XPhosPdG2/XPhos, can also be employed to avoid side reactions and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing the ester group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the difluoromethoxy and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis by interacting with the NF-kB inflammatory pathway . This inhibition reduces the expression of stress markers and apoptosis-related proteins, thereby exerting its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

The unique combination of functional groups in this compound contributes to its distinct chemical behavior and broad range of applications.

Properties

Molecular Formula

C17H12F5N3O3

Molecular Weight

401.29 g/mol

IUPAC Name

ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H12F5N3O3/c1-2-27-15(26)11-8-23-25-13(17(20,21)22)7-12(24-14(11)25)9-3-5-10(6-4-9)28-16(18)19/h3-8,16H,2H2,1H3

InChI Key

RSJVQGVBCYJOSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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